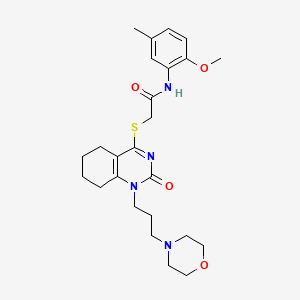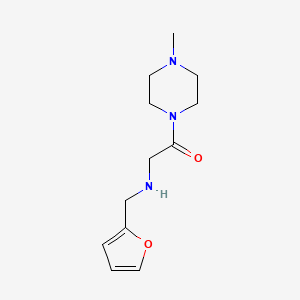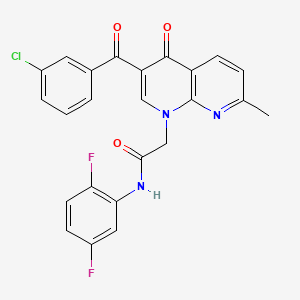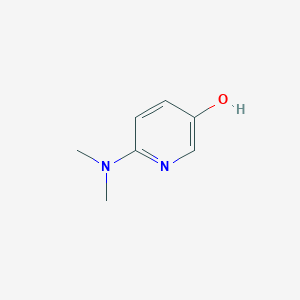
6-(Dimethylamino)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Dimethylamino)pyridin-3-OL” is a derivative of pyridine . It is a white solid and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of “6-(Dimethylamino)pyridin-3-OL” involves reactions with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Molecular Structure Analysis
The molecular structure of “6-(Dimethylamino)pyridin-3-OL” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “6-(Dimethylamino)pyridin-3-OL” involve reactions with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Physical And Chemical Properties Analysis
The physical form of “6-(Dimethylamino)pyridin-3-OL” is oil . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Versatile Substrate for Cycloaddition and Michael-type Reactions
6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes formal [4+2] cycloaddition reactions with electron-deficient olefins, leading to pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines through Michael addition, as shown by an X-ray analysis (Walsh et al., 1988).
Synthesis of Antihypertensive Compounds
Novel 6,7-disubstituted trans-3,4-dihydro-2, 2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols were synthesized for antihypertensive activity, demonstrating potent blood pressure lowering effects (Evans et al., 1983).
Antioxidant Properties
6-Substituted-2,4-dimethyl-3-pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, were synthesized, exhibiting interesting antioxidant properties. Their reactivity towards peroxyl radicals in organic solutions highlighted their effectiveness as antioxidants (Wijtmans et al., 2004).
Synthesis of Anti-Influenza Drug Candidate
Ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a related compound, showed high efficiency in preventing and treating influenza A in mice, demonstrating potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).
Synthesis of G-Quadruplex Binding Ligand
A microfluidic platform was developed to synthesize an aromatic triarylpyridine chromophore, including the dimethylamino functionalized 4'-aryl-2,6-bis(4-aminophenyl)pyridine, showing promise for cancer treatment by stabilizing quadruplex DNA (Smith et al., 2009).
Photophysical Studies
4-(Dimethylamino)pyridine, a structurally related compound, showed solvent-dependent dual fluorescence, aiding in the understanding of intramolecular electron transfer in such compounds (Szydłowska et al., 2003).
Iodolactonisation Reactions
4-(Dimethylamino)pyridine was used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, offering insights into novel catalytic mechanisms (Meng et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-(Dimethylamino)pyridin-3-OL is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM Kinase plays a crucial role in the DNA damage response pathway, which is activated in response to DNA double-strand breaks. The kinase is involved in cell cycle control and apoptosis, making it a significant target in cancer research .
Mode of Action
It’s known that inhibitors of atm kinase, like 6-(dimethylamino)pyridin-3-ol, prevent the kinase from performing its role in the dna damage response pathway . This inhibition can lead to an accumulation of DNA damage in cancer cells, potentially leading to cell death and a reduction in tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by 6-(Dimethylamino)pyridin-3-OL is the DNA damage response pathway . By inhibiting ATM Kinase, the compound disrupts this pathway, potentially leading to an accumulation of DNA damage in cells .
Pharmacokinetics
It’s known that the compound is being developed with a focus on increasing both atm potency and predicted human pharmacokinetic half-life . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .
Result of Action
The inhibition of ATM Kinase by 6-(Dimethylamino)pyridin-3-OL can lead to an accumulation of DNA damage in cells . This can potentially lead to cell death and a reduction in tumor growth, making the compound a potential candidate for cancer therapy .
Eigenschaften
IUPAC Name |
6-(dimethylamino)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGPMCJEOPIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyridin-3-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

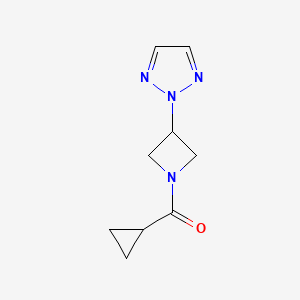
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)
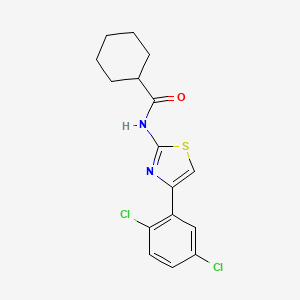

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)

![5-[(3-fluorophenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2400763.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
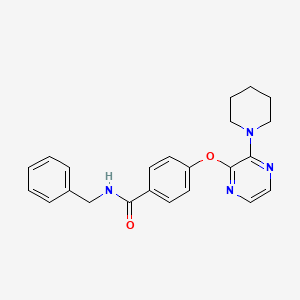
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
